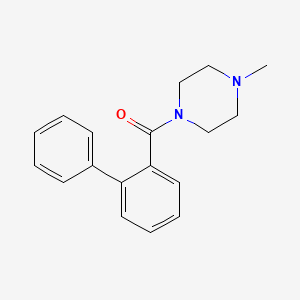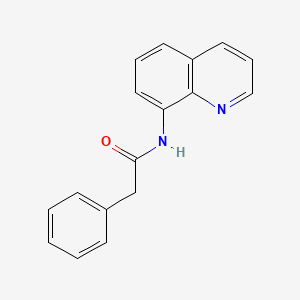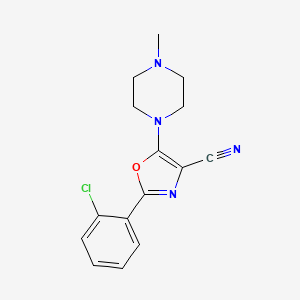
1-(2-biphenylylcarbonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-biphenylylcarbonyl)-4-methylpiperazine, also known as BAM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BAM is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific neurotransmitter receptors in the brain, such as the serotonin 5-HT1A receptor. This compound has also been found to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory properties and has been found to reduce oxidative stress in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-biphenylylcarbonyl)-4-methylpiperazine in lab experiments is its ability to selectively target specific biological systems. This compound has also been found to have low toxicity, making it a safe option for use in various experiments. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the use of 1-(2-biphenylylcarbonyl)-4-methylpiperazine in scientific research. One potential application is in the field of drug discovery, where this compound could be used as a starting point in the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different biological systems. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective derivatives with improved properties for use in different research settings.
In conclusion, this compound, or this compound, is a chemical compound that has shown potential in various scientific research applications. Its ability to interact with different biological systems and its low toxicity make it a useful tool for studying different biological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different research settings.
Méthodes De Synthèse
The synthesis of 1-(2-biphenylylcarbonyl)-4-methylpiperazine involves a series of chemical reactions that start with the condensation of 2-biphenylcarboxylic acid and 1-methylpiperazine. The resulting intermediate is then subjected to further reactions to produce the final product, this compound. The synthesis of this compound is a relatively simple process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-(2-biphenylylcarbonyl)-4-methylpiperazine has been used in various scientific research studies due to its ability to interact with different biological systems. One of the most significant applications of this compound is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. This compound has also been used in studies related to cancer research, where it has shown potential as a therapeutic agent.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWRLWRABHBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)



![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)